molecular formula C10H9F3O3 B1424366 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone CAS No. 929099-06-9

1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone

Cat. No. B1424366
M. Wt: 234.17 g/mol
InChI Key: VUKIKFLHBUJBKW-UHFFFAOYSA-N
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Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.


Scientific Research Applications

Photodynamic Therapy

  • Scientific Field: Medical Science, specifically Oncology .
  • Application Summary: The compound 5,10,15,20-tetrakis(3,5-dimethoxyphenyl) porphyrin, which is related to the compound you mentioned, has been synthesized and characterized for its potential as a photosensitizer in photodynamic therapy . This therapy is a form of cancer treatment that uses light-sensitive compounds (photosensitizers) and light to destroy cancer cells .
  • Methods of Application: The compound was synthesized and characterized using various spectroscopic methods . The λ max for the Soret and Q bands were 417 nm and 514, 547, 589, and 646 (nm) respectively .
  • Results: The estimated singlet oxygen yield (φΔ) for the porphyrin was higher than some literature reports, suggesting a stronger potential of the porphyrin for the photosensitizing photodynamic treatment of cancer and other related human disorders .

Fibroblast Growth Factor Receptor Inhibitors

  • Scientific Field: Biochemistry and Pharmacology .
  • Application Summary: A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been designed, synthesized, and biologically evaluated as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR is a tyrosine kinase that is aberrant in various cancer types and is a promising target for cancer therapy .
  • Methods of Application: The compounds were synthesized and their inhibitory activity against FGFR was evaluated .
  • Results: The compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide was identified as a potent FGFR1 inhibitor, with good enzymatic inhibition .

Synthesis of 5,7-dimethoxy-3-methylindazole

  • Scientific Field: Organic Chemistry .
  • Application Summary: 3′,5′-Dimethoxyacetophenone is used as a starting reagent in the synthesis of 5,7-dimethoxy-3-methylindazole .
  • Methods of Application: The specific methods of synthesis were not detailed in the source .
  • Results: The results or outcomes of this synthesis were not provided in the source .

Synthesis of 1-(3,5-dimethoxyphenyl)propan-1-ol

  • Scientific Field: Organic Chemistry .
  • Application Summary: 1-(3,5-dimethoxyphenyl)propan-1-ol is a chemical compound that can be synthesized for various applications .
  • Methods of Application: The specific methods of synthesis were not detailed in the source .
  • Results: The results or outcomes of this synthesis were not provided in the source .

Synthesis of 1-(3,5-Dimethoxyphenyl)heptan-1-one

  • Scientific Field: Organic Chemistry .
  • Application Summary: 1-(3,5-Dimethoxyphenyl)heptan-1-one is a chemical compound that can be synthesized for various applications .
  • Methods of Application: The specific methods of synthesis were not detailed in the source .
  • Results: The results or outcomes of this synthesis were not provided in the source .

Preparation of Trisammonium Tris (hexafluoro phosphate) Salt

  • Scientific Field: Inorganic Chemistry .
  • Application Summary: 3,5-Dimethoxybenzylamine, which is related to the compound you mentioned, was used in the preparation of trisammonium tris (hexafluoro phosphate) salt .
  • Methods of Application: The compound was used in the synthesis of the salt, but the specific methods were not detailed in the source .
  • Results: The results or outcomes of this synthesis were not provided in the source .

Synthesis of 1-(3,5-dimethoxyphenyl)propan-1-ol

  • Scientific Field: Organic Chemistry .
  • Application Summary: 1-(3,5-dimethoxyphenyl)propan-1-ol is a chemical compound that can be synthesized for various applications .
  • Methods of Application: The specific methods of synthesis were not detailed in the source .
  • Results: The results or outcomes of this synthesis were not provided in the source .

Synthesis of 1-(3,5-Dimethoxyphenyl)heptan-1-one

  • Scientific Field: Organic Chemistry .
  • Application Summary: 1-(3,5-Dimethoxyphenyl)heptan-1-one is a chemical compound that can be synthesized for various applications .
  • Methods of Application: The specific methods of synthesis were not detailed in the source .
  • Results: The results or outcomes of this synthesis were not provided in the source .

Preparation of Trisammonium Tris (hexafluoro phosphate) Salt

  • Scientific Field: Inorganic Chemistry .
  • Application Summary: 3,5-Dimethoxybenzylamine, which is related to the compound you mentioned, was used in the preparation of trisammonium tris (hexafluoro phosphate) salt .
  • Methods of Application: The compound was used in the synthesis of the salt, but the specific methods were not detailed in the source .
  • Results: The results or outcomes of this synthesis were not provided in the source .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or proposing future research directions, such as potential applications of the compound, or new reactions that it could be used in.


properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-7-3-6(4-8(5-7)16-2)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKIKFLHBUJBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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